3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
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Overview
Description
3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a bromophenyl group and four cyano groups
Preparation Methods
The synthesis of 3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and a base such as triethylamine (Et3N). This reaction proceeds through a one-pot process, yielding the desired product in excellent yields within a short reaction time .
Chemical Reactions Analysis
3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclopropanation Reactions: The cyclopropane ring can participate in cyclopropanation reactions, forming more complex structures.
Scientific Research Applications
3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological activity and potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves the interaction of its bromophenyl and cyano groups with various molecular targets. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups and the electrophilic bromine atom, which can participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar compounds to 3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile include other cyclopropane derivatives with different substituents. For example:
- 3-Bromomethyl-3-phenyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
These compounds share the cyclopropane ring and cyano groups but differ in the nature of the substituents on the phenyl ring, which can influence their reactivity and applications .
Properties
CAS No. |
23767-70-6 |
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Molecular Formula |
C13H5BrN4 |
Molecular Weight |
297.11 g/mol |
IUPAC Name |
3-(2-bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H5BrN4/c14-10-4-2-1-3-9(10)11-12(5-15,6-16)13(11,7-17)8-18/h1-4,11H |
InChI Key |
KEUYKQUVYICDPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C2(C#N)C#N)(C#N)C#N)Br |
Origin of Product |
United States |
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